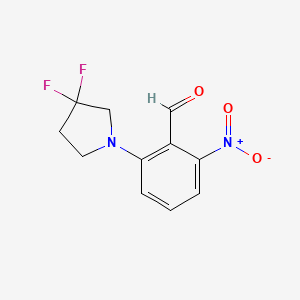

![molecular formula C14H28N2O5S B1407933 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1447123-00-3](/img/structure/B1407933.png)

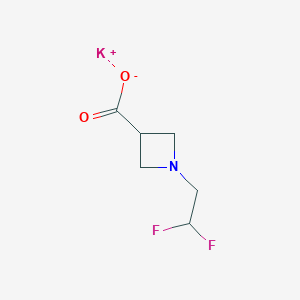

4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

Synthesis Analysis

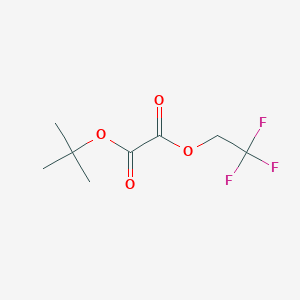

The synthesis of similar compounds often involves transesterification, a useful transformation in organic synthesis . The application of 4-DMAP as a catalyst for the transesterification of β-keto esters was first described by Taber et al. in 1985 .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a methanesulfonyloxyethyl group, a methylamino group, and a tert-butyl ester group. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Tert-butyl esters, such as this compound, can undergo a variety of chemical reactions. For example, they can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 407.2±34.0 °C at 760 mmHg . Its melting point is 95 °C .Applications De Recherche Scientifique

Synthetic Routes and Industrial Production

The chemical compound 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in the synthesis of various pharmacologically active molecules. One notable example is its application in the synthesis of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. The synthetic process involves several key steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination. This compound serves as a critical intermediate, facilitating the formation of the title compound with favorable yield and commercial value for large-scale manufacturing (Mi, 2015).

Biodegradation Studies

The compound also finds relevance in environmental studies, particularly in understanding the biodegradation and fate of ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with the degradation pathway initiating through hydroxylation. This research sheds light on the environmental impact and degradation mechanisms of similar ether oxygenates, contributing to the development of strategies for mitigating pollution and enhancing bioremediation efforts (Thornton et al., 2020).

Synthesis of N-heterocycles

In the realm of organic synthesis, particularly in the creation of N-heterocycles, this compound serves as a pivotal building block. Chiral sulfinamides, such as tert-butanesulfinamide, have garnered attention for their role in the asymmetric synthesis of amines and their derivatives. The synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are core structures in many natural products and therapeutically relevant compounds, leverages methodologies involving this compound. This highlights its versatility and utility in generating complex molecular architectures with potential pharmaceutical applications (Philip et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 4-[methyl(2-methylsulfonyloxyethyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O5S/c1-14(2,3)21-13(17)16-8-6-12(7-9-16)15(4)10-11-20-22(5,18)19/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAVADERCHJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)

![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)